2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl
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Overview
Description
2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride is a chemical compound with the molecular formula C8H11BrClNO2S. It is known for its significant pharmacological properties and has drawn considerable research interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves electrophilic aromatic substitution where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used to introduce nitro groups into the aromatic ring.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromophenyl)sulphonyl]acetonitrile
- [(4-Bromophenyl)sulfonyl]methane
Uniqueness
2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride is unique due to its specific structural features and the presence of both bromine and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCIPWMKRDUQHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCN)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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